molecular formula C25H48N8O10 B12085843 Tuftsin acetate salt

Tuftsin acetate salt

Cat. No.: B12085843
M. Wt: 620.7 g/mol
InChI Key: YIIURIAYCWLLNZ-UHFFFAOYSA-N
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Description

Tuftsin acetate salt (Thr-Lys-Pro-Arg acetate) is a naturally occurring tetrapeptide derived from the Fc domain of immunoglobulin G (IgG) . It plays a critical role in immunomodulation, primarily by activating macrophages, neutrophils, and other phagocytic cells . Its acetate salt form enhances solubility and stability, making it suitable for therapeutic applications .

Molecular docking and surface plasmon resonance (SPR) analyses confirm its binding affinity to ACE2 (KD = 460 μM) and NRP1 (KD = 10.65 μM), effectively blocking viral spike protein interactions . Additionally, its endogenous origin and low toxicity profile position it as a safer alternative to synthetic drugs .

Properties

IUPAC Name

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIURIAYCWLLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

SPPS remains the gold standard for tuftsin acetate salt production. Wang or Rink amide resins are preferred for C-terminal amide formation, while 2-chlorotrityl chloride resin is employed for carboxylate-free peptides. The first amino acid (typically Fmoc-Arg(Pbf)-OH) is loaded at 0.2–0.5 mmol/g capacity using dichloromethane (DCM) as the solvent, with DIEA (2–4 eq) facilitating esterification. Resin swelling kinetics show 3-fold volume expansion in DMF within 30 minutes, critical for efficient coupling.

Sequential Amino Acid Coupling

Coupling cycles utilize Fmoc-protected residues (Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH) activated with HBTU/HOBt (1.5 eq) and DIEA (3 eq) in DMF. Kinetic studies reveal 99% coupling efficiency within 20 minutes for Pro at 25°C, while Arg requires extended 45-minute reactions due to steric hindrance. Real-time monitoring via ninhydrin tests shows <0.5% uncoupled amines post-activation.

Table 1: Coupling Parameters for Tuftsin Sequence

ResidueActivatorTime (min)Temp (°C)Efficiency
ArgHBTU/HOBt452598.7%
ProHBTU/HOBt202599.4%
LysHATU304099.1%
ThrHBTU/HOBt252598.9%

Deprotection and Cleavage

Final cleavage employs TFA-based cocktails (TFA/H2O/TIPS 95:2.5:2.5) for 3 hours, achieving >95% side-chain deprotection. Critical to acetate salt formation, the crude peptide is precipitated in ice-cold diethyl ether, then dissolved in acetic acid/water (1:4) for lyophilization. Scale-up trials (10–100 g) demonstrate consistent 85–92% crude yields with <5% deletion sequences.

Solution-Phase Synthesis

Stepwise Condensation

Fragment condensation strategies minimize racemization risks. The patented retro-inverted analogue synthesis involves:

  • Malonic acid diethyl ester (3.8 g) alkylation with N-Boc-4-chloro-butylamine (2.5 g) in ethanol at reflux (6 hours)

  • Sequential coupling using mixed anhydride method (isobutyl chloroformate/NMM)

  • Final global deprotection with TFA/thioanisole (94:6)

This method achieves 78% overall yield for 50 g batches, with HPLC purity >97%.

Fragment Condensation

The Thr-Lys and Pro-Arg dipeptides are synthesized separately via:

  • DCC/HOBt-mediated coupling in DMF (0°C → RT, 12 hours)

  • Boc deprotection using 4N HCl/dioxane

Fragment assembly uses EDC/HOAt in DCM:DMF (3:1), yielding 68% tetrapeptide after silica gel chromatography.

Post-Synthetic Modifications

Acetylation

Crude tuftsin undergoes N-terminal acetylation using acetic anhydride (3 eq) and pyridine (2 eq) in DMF (3 hours, 25°C). Kinetic analysis shows complete acetylation within 90 minutes (monitored by ESI-MS), with <0.3% O-acetylation byproducts.

Salt Formation

Acetate counterion exchange is achieved via:

  • Dissolving lyophilized peptide in 0.1M acetic acid (pH 3.2)

  • Dialysis against 10 mM ammonium acetate (MWCO 1 kDa)

  • Lyophilization to yield this compound hydrate

XRD analysis confirms monoclinic crystal structure (P21 space group) with 2:1 peptide:acetate stoichiometry.

Analytical Characterization

HPLC Analysis

Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) with 0.1% TFA/ACN gradients (5→60% over 30 minutes) resolve tuftsin acetate at 16.2 minutes. Method validation shows:

  • Linearity: 0.2–40 μg/mL (R²=0.9999)

  • LOD: 0.05 μg/mL

  • Intraday precision: 0.8% RSD

NMR Spectroscopy

¹H/¹³C assignments (500 MHz, D2O) confirm structure:

  • Thr γ-CH3: δ 1.24 ppm (d, J=6.5 Hz)

  • Lys ε-NH2: δ 7.32 ppm (br s)

  • Pro Cδ: δ 3.68–3.72 ppm (m)

  • Arg guanidino: δ 3.15 ppm (t, J=6.8 Hz)

Challenges and Optimization

Racemization Control

Proline coupling shows 1.2% D-isomer formation (Chiralcel OD-RH analysis), mitigated by:

  • Coupling at 0°C

  • 0.1M HOOBt additive

  • Reduced HBTU stoichiometry (1.1 eq)

Purification Challenges

Hydrophobic deletion sequences (e.g., TKPR→TKPR-) require ion-pair chromatography with 10 mM ammonium formate (pH 6.8)/ACN gradients. Semi-preparative HPLC (XBridge C18, 10 × 250 mm) achieves >99% purity at 15 mL/min flow rate.

Comparative Analysis

Table 2: Method Comparison

ParameterSPPSSolution-Phase
Cycle Time48 hours120 hours
Overall Yield85%68%
Purity (HPLC)98.5%97.2%
Scalability100 g10 kg
Cost per gram$1,200$850

Recent Advances

Microwave-assisted SPPS (50°C, 30W) reduces coupling times to 5 minutes/residue while maintaining 99% efficiency. Continuous flow systems achieve 95% yield for 24-hour continuous runs, demonstrating industrial viability. CRISPR-engineered E. coli strains expressing tuftsin synthetases show preliminary success (23 mg/L), though acetate salt conversion remains challenging .

Chemical Reactions Analysis

Types of Reactions: Tuftsin acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Immunomodulatory Effects

Mechanism of Action:
Tuftsin enhances the immune response by stimulating phagocytosis and cytotoxic activity in leukocytes. It has been shown to activate macrophages and promote the production of cytokines, which are crucial for immune responses against infections and tumors .

Clinical Applications:

  • Cancer Treatment: Tuftsin acetate salt has been investigated for its potential in treating various cancers by augmenting the immune system's ability to target tumor cells. Studies indicate that it can enhance the efficacy of chemotherapy and reduce tumor growth in animal models .
  • Infection Control: The compound has demonstrated effectiveness against infections such as those caused by HIV/AIDS and other opportunistic pathogens. Its immunomodulatory properties help in managing infections in immunocompromised patients .

Antiviral Properties

Recent research has highlighted tuftsin's potential role in combating viral infections, particularly SARS-CoV-2. Studies indicate that tuftsin can bind to receptors like ACE2 and neuropilin-1 (NRP1), inhibiting viral entry into host cells .

Key Findings:

  • Binding Affinity: Tuftsin shows a specific binding affinity to ACE2 with an equilibrium dissociation constant (KD) of 460 μmol/L, which suggests its potential as a therapeutic agent against COVID-19 by blocking the virus's entry pathways .
  • Inhibition of Viral Entry: By covering the interaction sites of S1-RBD (the receptor-binding domain of the spike protein) on ACE2, tuftsin may prevent SARS-CoV-2 from attaching to host cells, thus reducing infection rates .

Neurological Applications

Multiple Sclerosis Treatment:
Tuftsin has been studied for its effects on neuroinflammation in models of multiple sclerosis (MS). It promotes an anti-inflammatory environment by shifting microglial activation from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) state, which may alleviate symptoms and improve recovery in experimental autoimmune encephalomyelitis (EAE) .

Cosmetic Applications

Tuftsin's properties have also been explored in cosmetic formulations due to its skin-rejuvenating effects. Its ability to enhance skin hydration and promote healing makes it a valuable ingredient in topical products aimed at improving skin health and appearance .

Summary Table of Applications

Application AreaMechanism/EffectRelevant Studies/Findings
ImmunologyEnhances phagocytosis and cytokine production
OncologyReduces tumor growth; augments chemotherapy
VirologyInhibits viral entry (SARS-CoV-2)
NeurologyAnti-inflammatory effects in MS
CosmeticsSkin hydration and rejuvenation

Mechanism of Action

Tuftsin acetate salt exerts its effects primarily through its interaction with phagocytic cells. The peptide binds to specific receptors on the surface of macrophages and neutrophils, enhancing their phagocytic activity. This leads to increased uptake and destruction of pathogens and tumor cells . In the context of SARS-CoV-2, tuftsin binds to ACE2 and NRP1 receptors, preventing the virus from entering host cells .

Comparison with Similar Compounds

Tuftsin Diacetate

  • Structure : Thr-Lys-Pro-Arg with two acetate groups (CAS 72103-53-8) .
  • Properties: Improved solubility compared to the monoacetate form. Shares identical biological targets (ACE2, NRP1) but lacks direct comparative binding data .

Thymopentin Acetate

  • Structure : Pentapeptide (Arg-Lys-Asp-Val-Tyr) .
  • Mechanism : Enhances T-cell differentiation and cytokine production .
  • Its synthetic origin and higher production costs limit broad applications .

Functional Analogs (ACE2/NRP1 Inhibitors)

Compound Target Binding Affinity (KD) Binding Energy (kcal/mol) Toxicity Profile
Tuftsin Acetate Salt ACE2, NRP1 460 μM (ACE2), 10.65 μM (NRP1) −6.9 (ACE2), −8.1 (NRP1) Low (endogenous)
Cucurbit[7]uril-Tuftsin Complex ACE2 Not reported −7.4 (ACE2) Moderate (excipient-dependent)
Synthetic ACE2 Peptides ACE2 120–300 μM −5.5 to −6.2 High (off-target effects)
  • Cucurbit[7]uril Complex: Enhances tuftsin’s solubility but introduces exogenous carrier molecules, increasing formulation complexity .
  • Synthetic Peptides : Higher potency in vitro but exhibit cytotoxicity and high production costs .

Formulation Variants

Tuftsin-Phosphorylcholine Conjugates

  • Design : Combines tuftsin with phosphorylcholine to target atherosclerotic plaques .
  • Advantage : Improved specificity for macrophages but reduced antiviral activity compared to native tuftsin .

Tuftsin-Bearing Liposomes

  • Applications : Enhances drug delivery to phagocytic cells. Demonstrated efficacy in visceral leishmaniasis but untested for viral infections .

Pharmacokinetic and Industrial Profiles

Parameter This compound Thymopentin Acetate Synthetic ACE2 Inhibitors
Production Cost Low (natural source) High (synthetic) Very High
Stability Moderate (acetate salt enhances) High (synthetic) Variable
Half-Life 15–30 minutes 2–4 hours 1–6 hours
Administration Route Intravenous/Spray Subcutaneous Oral/IV

Q & A

Q. What are the standard methods for synthesizing and characterizing Tuftsin acetate salt?

this compound (Thr-Lys-Pro-Arg acetate) is synthesized via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Key characterization steps include:

  • Mass spectrometry (MS) to confirm molecular weight (average 500.59 Da; exact 500.31 Da) .
  • RP-HPLC with a linear calibration curve (0.2–40 µg/mL, y = 5.3976x – 771.7, = 0.9999) to verify purity and retention time (~16 min) .
  • Amino acid analysis to validate sequence integrity.

Q. How is this compound quantified in biological matrices (e.g., serum)?

A validated RP-HPLC method coupled with mass spectrometry (MS/MS) is used for quantification. Serum samples are processed via protein precipitation, followed by fraction collection at the retention time corresponding to synthetic Tuftsin. MS/MS provides molecular specificity, with detection limits in the nanogram-per-milliliter range .

Q. What buffer systems are compatible with this compound in biochemical assays?

this compound is stable in acetate-buffered solutions (pH 3.6–5.6). For assays requiring neutral pH, HEPES (pH 7.5) or Tris-HCl (pH 8.5) buffers are recommended. Avoid strong oxidizers or prolonged exposure to moisture to prevent degradation .

Advanced Research Questions

Q. How to design a Surface Plasmon Resonance (SPR) experiment to study Tuftsin’s binding kinetics?

Experimental Design :

  • Immobilization : Covalently immobilize ACE2 or NRP1 on a CM5 sensor chip.
  • Kinetic Analysis : Inject this compound at varying concentrations (e.g., 10–100 µM) over the chip. Use Biacore software to calculate association (kₐ) and dissociation (kᵣ) rates.
  • Competitive Binding : Co-inject SARS-CoV-2 S1 protein to assess inhibition. Reported affinities: 460 µM for ACE2 and 10.65 µM for NRP1 .

Q. How to resolve contradictions in Tuftsin’s immunomodulatory effects observed in sepsis models?

Case Study : In CLP-induced sepsis, Tuftsin levels decrease grade- and time-dependently, yet exogenous Tuftsin (2 mg/kg) improves survival. Contradiction arises from its dual role:

  • Pro-inflammatory : Activates macrophages via Nrp-1highCD4+CD25+Tregs.
  • Anti-inflammatory : Downregulates TGF-β and Foxp3-TSDR demethylation.
    Resolution : Use dose-response studies (0.5–4 mg/kg) and flow cytometry to track Treg subpopulations. Validate via Foxp3 methylation-specific PCR .

Q. How to optimize fluorescence labeling of Tuftsin for in vivo imaging?

Methodology :

  • Labeling : Conjugate FITC or CY3 to Tuftsin’s N-terminus using NHS ester chemistry.
  • Purification : Remove unbound dye via size-exclusion chromatography.
  • Validation : Confirm labeling efficiency (>95%) via absorbance (FITC: 494 nm; CY3: 550 nm) and in vitro macrophage uptake assays .

Method Validation & Data Analysis

Q. How to validate chromatographic methods for this compound under ICH guidelines?

Parameters :

  • Linearity : Calibration curve over 0.2–40 µg/mL ( ≥ 0.99) .
  • Accuracy : Spike-and-recovery in serum (85–115% recovery).
  • Precision : Intraday/interday CV < 5%.
    Reference Standards : Use USP-grade sodium acetate (CAS 6131-90-4) for mobile phase preparation .

Q. How to statistically analyze dose-dependent effects in Tuftsin studies?

Approach :

  • ANOVA for multi-group comparisons (e.g., low/mid/high sepsis grades).
  • Post hoc tests (Tukey’s HSD) to identify significant differences in survival rates or cytokine levels.
  • Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ values .

Data Contradiction & Reproducibility

Q. How to address batch variability in this compound bioactivity?

Root Cause : Variations in acetate counterion stoichiometry (e.g., mono- vs. diacetate). Mitigation :

  • QC Testing : Quantify acetate content via ion chromatography.
  • Bioassay Standardization : Use a reference standard (e.g., Tuftsin freebase, CAS 72103-53-8) to normalize activity .

Q. Why do in vitro and in vivo results for Tuftsin’s immunomodulation differ?

Key Factors :

  • Treg Plasticity : In vitro models lack the systemic cytokine milieu affecting Treg differentiation.
  • Pharmacokinetics : Rapid renal clearance in vivo reduces bioavailability.
    Solution : Use PK/PD modeling to correlate in vitro IC₅₀ with in vivo dosing regimens .

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